beta-Glycerophosphoric acid
Overview
Description
Beta-Glycerophosphoric acid, also known as glycerol 2-phosphate, is an organophosphate compound. It is the conjugate base of the phosphoric ester of glycerol. Unlike its isomers glycerol 1-phosphate and glycerol 3-phosphate, this compound is not chiral and is less common . This compound is widely recognized for its role as a serine-threonine phosphatase inhibitor and its applications in biochemical research and cell biology .
Mechanism of Action
Target of Action
Beta-Glycerophosphoric acid primarily targets the enzyme serine-threonine phosphatase . This enzyme plays a crucial role in the process of dephosphorylation, which is a critical regulatory mechanism in cells.
Mode of Action
This compound acts as an inhibitor of serine-threonine phosphatase . By inhibiting this enzyme, it prevents the removal of a phosphate group from the phosphorylated amino acid residue of its target protein . This inhibition can affect various cellular processes that rely on the phosphorylation state of proteins.
Biochemical Pathways
The action of this compound impacts several biochemical pathways. It is involved in amino acids, carbohydrate, and lipid metabolism . Its role as a phosphate source is particularly important in these metabolic pathways.
Pharmacokinetics
It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of serine-threonine phosphatase by this compound can have several cellular effects. For instance, it is used to drive the osteogenic differentiation of bone marrow stem cells in vitro . It also plays a role in the formation of fatty liver in overfed geese, with continuous elevated levels observed in the serum .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also biodegradable, suggesting that it can be broken down in the environment .
Biochemical Analysis
Biochemical Properties
Beta-Glycerophosphoric acid is involved in several biochemical reactions. It acts as a phosphate group donor in matrix mineralization studies and serves as a protein phosphatase inhibitor . The compound interacts with enzymes such as alkaline phosphatase, which hydrolyzes this compound to release inorganic phosphate. This interaction is crucial for bone mineralization and other physiological processes.
Cellular Effects
This compound influences various cellular processes. It accelerates calcification in vascular smooth muscle cells by providing available phosphate for mineral deposition . Additionally, this compound affects cell signaling pathways by modulating the activity of protein phosphatases, which in turn influences gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Glycerophosphoric acid can be synthesized through the phosphorylation of glycerol. One common method involves the reaction of glycerol with phosphoric acid under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting glycerol with phosphoric acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: Beta-Glycerophosphoric acid undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to glycerol and phosphoric acid.
Esterification: It can form esters with alcohols.
Phosphorylation: It can act as a phosphate donor in biochemical reactions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acidic catalysts.
Phosphorylation: Enzymes or chemical catalysts.
Major Products:
Hydrolysis: Glycerol and phosphoric acid.
Esterification: Glycerol esters.
Phosphorylation: Phosphorylated compounds.
Scientific Research Applications
Beta-Glycerophosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a phosphate donor in various chemical reactions.
Medicine: Utilized in the development of hydrogels for drug delivery and tissue engineering.
Industry: Employed in the production of recombinant proteins and as a buffer in culture media.
Comparison with Similar Compounds
- Glycerol 1-phosphate
- Glycerol 3-phosphate
Comparison:
- Chirality: Unlike glycerol 1-phosphate and glycerol 3-phosphate, beta-Glycerophosphoric acid is not chiral .
- Applications: this compound is less common but has unique applications in bone mineralization and as a phosphate donor .
This compound stands out due to its specific role in promoting bone cell mineralization and its use as a serine-threonine phosphatase inhibitor, making it a valuable compound in both biochemical research and medical applications .
Properties
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUISUYOHQFQH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H17Na2O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158536 | |
Record name | Sodium 2-glycerophosphate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13408-09-8, 154804-51-0 | |
Record name | Sodium 2-glycerophosphate pentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-glycerophosphate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154804-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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